Aqueous Solubility Advantage
Diclofenac deanol (DDNL) exhibits an aqueous solubility of 446 mM at 25°C, which is substantially higher than that of the commonly used diclofenac sodium (66 mM) and diclofenac diethylamine (33 mM) [1]. This 6.8-fold increase over the sodium salt and a 13.5-fold increase over the diethylamine salt represents one of the highest solubilities among diclofenac salts reported in the literature [1][2]. The solubility of DDNL also exceeds that of the N-(2-hydroxyethyl)pyrrolidine salt (DHEP, 273 mM) [2].
| Evidence Dimension | Equilibrium aqueous solubility at 25°C |
|---|---|
| Target Compound Data | 446 mM (Diclofenac deanol, DDNL) |
| Comparator Or Baseline | Diclofenac sodium (DNa): 66 mM; Diclofenac diethylamine (DDEA): 33 mM; Diclofenac N-(2-hydroxyethyl)pyrrolidine (DHEP): 273 mM |
| Quantified Difference | DDNL is 6.8-fold more soluble than DNa; 13.5-fold more soluble than DDEA; 1.6-fold more soluble than DHEP |
| Conditions | Water, 25°C; values from O'Connor & Corrigan 2001 and Ledwidge & Corrigan 1998 |
Why This Matters
Superior aqueous solubility enables higher drug loading in liquid formulations, potentially improves in vivo dissolution, and simplifies the development of clear, stable solutions for research and industrial use.
- [1] O'Connor KM, Corrigan OI. Preparation and characterisation of a range of diclofenac salts. Int J Pharm. 2001;226(1-2):163-79. doi:10.1016/s0378-5173(01)00800-6. View Source
- [2] Ledwidge MT, Corrigan OI. Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac. Int J Pharm. 2001;222(2):281-9. doi:10.1016/s0378-5173(01)00717-7. View Source
